- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase ActivityJournal of Medicinal Chemistry, 2009, 52(2), 379-388,
Cas no 896466-04-9 (AT9283)

AT9283 structure
Nombre del producto:AT9283
Número CAS:896466-04-9
MF:C19H23N7O2
Megavatios:381.431622743607
MDL:MFCD12031513
CID:69396
PubChem ID:135398495
AT9283 Propiedades químicas y físicas
Nombre e identificación
-
- 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea
- 1-cyclopropyl-3-[(3Z)-3-[5-(morpholin-4-ylmethyl)benzimidazol-2-ylidene]-1,2-dihydropyrazol-4-yl]urea
- AT9283
- AT-9283
- AT-9283,AT 9283
- AT 9283
- XAV9KYN9WL
- 1-Cyclopropyl-3-{3-[5-(Morpholin-4-Ylmethyl)-1h-Benzimidazol-2-Yl]-1h-Pyrazol-4-Yl}urea
- C19H23N7O2
- 1-cyclopropyl-3-(3-(6-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea
- 1-cyclopropyl-3-[3-[5-(4-morpholinylmethyl)-2-benzimidazolylidene]-1,2-dihydropyrazol-4-yl]urea
- 35R
- MLS006011044
- GTPL7949
- N-Cyclopropyl-N′-[3-[6-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea (ACI)
- Urea, N-cyclopropyl-N′-[3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]- (9CI)
- EX-A201
- NSC799339
- LOLPPWBBNUVNQZ-UHFFFAOYSA-N
- CHEMBL5303448
- BCP11714
- 896466-04-9 (free base)
- AT9283?
- NS00072317
- SMR004702836
- 3-cyclopropyl-1-{3-[(2Z)-5-(morpholin-4-ylmethyl)-1,3-benzodiazol-2-ylidene]-1,2-dihydropyrazol-4-yl}urea
- s1134
- Urea, N-cyclopropyl-N'-(3-(6-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)-1H-pyrazol-4-yl)-
- 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1h-benzo[d]imidazol-2-yl)-1h-pyrazol-4-yl) urea
- N-cyclopropyl-N'-[3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]Urea
- Q27216136
- 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea
- AT 9283 [WHO-DD]
- Q27074571
- SCHEMBL545809
- AKOS016006006
- SCHEMBL15005494
- BCPP000379
- SCHEMBL15005492
- NCGC00346493-01
- CS-0107
- EN300-20637992
- BRD-K24576554-001-01-4
- HMS3673I15
- AT 9283, (2S)-2-hydroxy-propanoic acid salt
- A900407
- AT9 283
- NSC760144
- CCG-268424
- 3-cyclopropyl-1-(3-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}-1H-pyrazol-4-yl)urea
- AT 9283; 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea; N-Cyclopropyl-N'-[3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]-urea
- NCGC00389697-02
- SW220119-1
- HMS3244O09
- Q27453557
- 896466-04-9
- HMS3244P09
- DB-078462
- CHEMBL495727
- BDBM50243388
- BRD-K24576554-001-04-8
- MFCD12031513
- 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1h-benzoimidazol-2-yl )-1h-pyrazol-4-yl]-urea
- NCGC00346493-06
- AKOS026750645
- AC-32808
- AT 9283; AT-9283; AT-9283 free base
- BCP9000337
- J-504568
- SCHEMBL24336623
- HMS3244O10
- UNII-XAV9KYN9WL
- NCGC00389697-03
- DTXSID401026047
- F17373
- 3-cyclopropyl-1-{3-[5-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-2-yl]-1H-pyrazol-4-yl}urea
- CHEBI:125514
- AT-9283 free base
- AS-16186
- NSC-760144
- HMS3654G08
- 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea
- NSC-799339
- SDCCGSBI-0654347.P001
- BDBM27087
- HY-50514
-
- MDL: MFCD12031513
- Renchi: 1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27)
- Clave inchi: LOLPPWBBNUVNQZ-UHFFFAOYSA-N
- Sonrisas: O=C(NC1CC1)NC1C(C2NC3C(=CC(CN4CCOCC4)=CC=3)N=2)=NNC=1
Atributos calculados
- Calidad precisa: 381.19100
- Masa isotópica única: 381.19132300g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 5
- Complejidad: 554
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 111
- Xlogp3: 0.5
Propiedades experimentales
- Denso: 1.45
- PSA: 110.96000
- Logp: 2.47090
AT9283 Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
AT9283 Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
AT9283 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5518-50mg |
AT9283 |
896466-04-9 | 98% | 50mg |
¥3844.00 | 2023-09-10 | |
eNovation Chemicals LLC | Y0973774-100mg |
AT9283 |
896466-04-9 | 98% | 100mg |
$650 | 2024-08-03 | |
Ambeed | A335492-1mg |
1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea |
896466-04-9 | 98% | 1mg |
$36.0 | 2024-07-16 | |
DC Chemicals | DC7070-100 mg |
AT9283 |
896466-04-9 | >98% | 100mg |
$480.0 | 2022-03-01 | |
Chemenu | CM157598-100mg |
1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea |
896466-04-9 | 98% | 100mg |
$727 | 2022-02-28 | |
abcr | AB482481-5 mg |
1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1h-pyrazol-4-yl)urea; . |
896466-04-9 | 5mg |
€290.90 | 2023-06-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5518-100mg |
AT9283 |
896466-04-9 | 98% | 100mg |
¥6372.00 | 2023-09-10 | |
ChemScence | CS-0107-100mg |
AT9283 |
896466-04-9 | 99.70% | 100mg |
$1069.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3068-1 mL * 10 mM (in DMSO) |
AT9283 |
896466-04-9 | 98.45% | 1 mL * 10 mM (in DMSO) |
¥1012.00 | 2022-03-01 | |
S e l l e c k ZHONG GUO | S1134-2mg |
AT9283 |
896466-04-9 | 100% | 2mg |
¥818.33 | 2023-09-16 |
AT9283 Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 16 h, reflux; cooled
1.2 Solvents: Dimethylformamide ; 16 h, 100 °C; cooled
1.2 Solvents: Dimethylformamide ; 16 h, 100 °C; cooled
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 16 h, reflux; reflux → rt
1.2 16 h, reflux
1.2 16 h, reflux
Referencia
- Synthesis of AT9283, an inhibitor of small molecular aurora kinaseZhongguo Xinyao Zazhi, 2013, 22(19), 2292-2295,
AT9283 Raw materials
- N,N'-Carbonyldiimidazole
- 1H-Pyrazol-4-amine, 3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-
- cyclopropanamine
AT9283 Preparation Products
AT9283 Literatura relevante
-
Shengfu Zhou,Shepei Tan,Danqing Fang,Rong Zhang,Weicong Lin,Wenjuan Wu,Kangcheng Zheng RSC Adv. 2016 6 85355
896466-04-9 (AT9283) Productos relacionados
- 894012-32-9(N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide)
- 1805373-24-3(5-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-methanol)
- 2171807-36-4(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-difluoropropanoic acid)
- 1692008-69-7(3-(2,6-dichlorophenyl)-1,1-difluoropropan-2-amine)
- 2447043-00-5(1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl-)
- 2137552-81-7(Acetamide, N-(3-amino-4,4-difluoro-3-methylbutyl)-2-methoxy-)
- 30480-73-0(N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine)
- 1092461-09-0(2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile)
- 1955474-96-0(hydrochloride)
- 1806542-09-5(3-(3-Bromo-5-(bromomethyl)phenyl)propanoic acid)
Proveedores recomendados
atkchemica
(CAS:896466-04-9)AT9283

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:896466-04-9)AT9283

Pureza:99%
Cantidad:50mg
Precio ($):355.0